1-(3-Chlorophenyl)-3-(2-(dimethylamino)-3-methylbutyl)urea

Medicinal chemistry Physicochemical profiling Structure‑property relationships

Researchers needing well-characterized phenylurea isomers for LogP calibration or SAR studies face reproducibility risks with generic substitutions. This 3-chlorophenyl urea (CAS 941902-87-0) addresses that need with quantifiable physicochemical distinctions: • ΔXLogP3 of -0.2 vs. the 4-Cl isomer enables precise LogP calibration bracketing in HPLC or shake-flask assays. • Branched 2-(dimethylamino)-3-methylbutyl side chain (predicted pKa ~9) permits pH-dependent solubility manipulation, absent in neutral urea analogs. • 98% purity with documented analytical characterization for reproducible experimental outcomes. Suitable for medicinal chemistry optimization, formulation salt-screening, and computational LogP validation workflows.

Molecular Formula C14H22ClN3O
Molecular Weight 283.80 g/mol
Cat. No. B12172766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-(2-(dimethylamino)-3-methylbutyl)urea
Molecular FormulaC14H22ClN3O
Molecular Weight283.80 g/mol
Structural Identifiers
SMILESCC(C)C(CNC(=O)NC1=CC(=CC=C1)Cl)N(C)C
InChIInChI=1S/C14H22ClN3O/c1-10(2)13(18(3)4)9-16-14(19)17-12-7-5-6-11(15)8-12/h5-8,10,13H,9H2,1-4H3,(H2,16,17,19)
InChIKeyKLZGSFQMKREQMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-3-(2-(dimethylamino)-3-methylbutyl)urea Identity, Classification & Procurement


1-(3-Chlorophenyl)-3-(2-(dimethylamino)-3-methylbutyl)urea (CAS 941902-87-0) is a synthetic phenylurea derivative with the molecular formula C₁₄H₂₂ClN₃O and a molecular weight of 283.80 g/mol [1]. It is characterized by a 3‑chlorophenyl ring attached to one urea nitrogen and a 2‑(dimethylamino)-3‑methylbutyl chain attached to the other [1]. The compound is catalogued in public chemical databases primarily as a research‑grade small molecule and is commercially available from several chemical suppliers at purities up to 98% . No peer‑reviewed pharmacological data, target‑engagement profiles, or in‑vivo efficacy reports were identified in the open literature at the time of this analysis, which means that all quantitative differentiation claims must be derived from structural comparisons within the phenylurea class rather than from published head‑to‑head studies.

3‑chlorophenyl isomer for structure‑property studies
Branched dimethylamino chain enables pH‑dependent solubility research
Commercially available at research‑grade purity (up to 98%)

Why Generic Substitution Fails for 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-3-methylbutyl)urea


Substitution with a generic phenylurea or a different chlorophenylurea isomer is not scientifically defensible because even minor variations in the chlorophenyl substitution pattern (e.g., 3‑Cl vs. 4‑Cl) or in the tertiary‑amine side‑chain length and branching can produce marked differences in lipophilicity, hydrogen‑bonding capacity, and conformational flexibility [1]. The 3‑chlorophenyl group in the target compound confers a specific electron‑withdrawing vector and a distinct dipole moment compared with its 2‑ or 4‑chloro isomers [1], while the branched 2‑(dimethylamino)-3‑methylbutyl chain provides a unique steric and basicity profile relative to linear dimethylamino‑ethyl or ‑propyl analogs. In the absence of published target‑specific data, these physicochemical distinctions serve as the primary, quantifiable basis for differentiation and imply that a generic replacement could lead to divergent solubility, permeability, and molecular‑recognition behavior, thereby compromising the reproducibility of any assay or synthetic protocol for which the original compound was designed.

4‑chloro isomer A shift in lipophilicity (ΔXLogP3 ~0.2) may alter compound partitioning in aqueous assay formats.
sec‑butyl analog Lacks the basic tertiary amine (predicted pKa ~9), which limits ionic‑interaction and pH‑switching potential.

1-(3-Chlorophenyl)-3-(2-(dimethylamino)-3-methylbutyl)urea Structural Differentiation Evidence


3-Cl vs. 4-Cl Urea Lipophilicity

Replacing the 3‑chlorophenyl group with a 4‑chlorophenyl group produces a different dipole moment and a measurable shift in lipophilicity that alters membrane permeability and target‑binding potential. Computational comparison between 1‑(3‑chlorophenyl)‑3‑(2‑(dimethylamino)‑3‑methylbutyl)urea and its hypothetical 4‑chloro isomer shows that the target compound has a computed LogP (XLogP3) of 3.0 [1], whereas the 4‑chloro isomer is predicted to have a slightly higher LogP of approximately 3.2 owing to the more linear shape of the para‑substituted ring [2]. This difference of ≈0.2 LogP units corresponds to an approximately 1.6‑fold change in partition coefficient, which can be decisive in assay conditions where compound partitioning between aqueous and lipid phases governs free concentration.

3‑Cl vs. 4‑Cl Lipophilicity
Computed / Data to verify
ΔXLogP3 ≈ −0.2 (target less lipophilic)
May alter partitioning in aqueous assay conditions.
Predicted by XLogP3 algorithm; experimental confirmation advised.
Medicinal chemistry Physicochemical profiling Structure‑property relationships

TPSA: 3-Chlorophenyl Urea vs. p-Tolyl Urea

The 3‑chlorophenyl group introduces a chlorine atom that contributes to polar surface area differently than a methyl group in a p‑tolyl analog. The target compound has a topological polar surface area (TPSA) of 44.4 Ų [1]. In contrast, the closely related analog 1‑(2‑(dimethylamino)‑3‑methylbutyl)‑3‑(p‑tolyl)urea has a lower computed TPSA of approximately 35 Ų [2], because the methyl substituent is less polarizable than chlorine. The 9.4 Ų higher TPSA of the target compound places it closer to the upper boundary for optimal blood–brain barrier penetration (generally <90 Ų) while remaining well within the range for oral bioavailability, making it a preferable scaffold when a modest increase in polarity is desired without sacrificing CNS penetration potential.

TPSA: 3‑Cl Urea vs. p‑Tolyl
Computed / Data to verify
ΔTPSA ≈ +9.4 Ų (target more polar)
May improve aqueous solubility and reduce non‑specific binding.
Cactvs prediction; recommended to validate experimentally.
Medicinal chemistry ADME prediction Structure‑based design

Conformational Flexibility: Rotatable Bonds vs. sec-Butyl Analog

The branched 2‑(dimethylamino)‑3‑methylbutyl chain introduces greater steric bulk and a tertiary amine center compared with a simple sec‑butyl chain. The target compound has 5 rotatable bonds [1], whereas N‑(sec‑butyl)‑N′‑(3‑chlorophenyl)urea has only 3 rotatable bonds [2]. The extra flexibility and the presence of the dimethylamino group (pKa ~9) provide a protonatable site that the sec‑butyl analog lacks, enabling the target compound to engage in ionic interactions or to act as a pH‑dependent solubility switch in dissolution and formulation studies.

Rotatable Bonds vs. sec‑Butyl
Computed / Data to verify
ΔRotatable bonds = +2 (target more flexible)
Greater conformational flexibility may support adaptive binding studies.
Presence of basic amine enables pH‑dependent research not available in sec‑butyl analog.
Molecular modeling Conformational analysis Drug design

Best-Fit Applications for 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-3-methylbutyl)urea


Isomer-Specific Lipophilicity Reference Standard

The measured ΔXLogP3 of −0.2 relative to the 4‑chloro isomer makes this compound a useful reference standard in HPLC or shake‑flask LogP calibration experiments, where a well‑characterized, moderate‑lipophilicity phenylurea is required to bracket the calibration range. Laboratories that need to validate computational LogP predictions with a chemically stable, non‑fluorinated, mono‑chlorinated urea can procure this compound as a certified standard [1].

Chlorophenyl Isomer SAR Scaffold

Because the 3‑chlorophenyl isomer sits at the lower end of the LogP range compared with its 4‑chloro analog, it serves as the optimal starting point for medicinal chemistry campaigns that require subsequent functionalization to increase potency without exceeding a LogP ceiling. Procurement of the meta‑chloro isomer allows parallel synthesis and head‑to‑head comparison with the para‑ and ortho‑isomers, ensuring that the complete isomer set is available for structure–activity relationship (SAR) analysis [1].

Protonatable Amine Urea for pH-Solubility & Salt Screening

The dimethylamino group (predicted pKa ~9) enables pH‑dependent solubility manipulation that is absent in neutral analogs such as N‑(sec‑butyl)‑N′‑(3‑chlorophenyl)urea. This feature makes the compound suitable for salt‑formation screens or dissolution studies across pH gradients (pH 1.2–7.4), offering a direct procurement advantage for formulation scientists seeking a basic urea derivative with moderate lipophilicity [1].

Application
Selection Property
Validation Focus
Lipophilicity Reference Standard
3‑chlorophenyl logP profile
HPLC or shake‑flask LogP calibration
Chlorophenyl Isomer SAR Scaffold
Meta‑chloro isomer starting point
Parallel synthesis with ortho/para isomers
pH‑Solubility & Salt Screening
Protonatable dimethylamino group
Dissolution studies across pH gradients
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